An In-depth Technical Guide to the Synthesis and Chemical Properties of DL-Homocysteine
An In-depth Technical Guide to the Synthesis and Chemical Properties of DL-Homocysteine
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Homocysteine is a non-proteinogenic, sulfur-containing amino acid that serves as a critical intermediate in the metabolism of methionine.[1][2] It is a homologue of cysteine, distinguished by an additional methylene (B1212753) bridge in its structure.[1] While essential for metabolic processes, elevated levels of homocysteine in the plasma, a condition known as hyperhomocysteinemia, are recognized as an independent risk factor for a range of complex multifactorial diseases, including cardiovascular and neurodegenerative disorders.[1][3][4] This association has rendered homocysteine and its metabolic pathways significant targets in drug development and clinical diagnostics. Its redox-active thiol group is central to its biological effects, which are often attributed to the perturbation of redox homeostasis and the induction of oxidative stress.[3][5] This guide provides a comprehensive overview of the chemical properties, synthesis methodologies, and analytical protocols for DL-Homocysteine, tailored for professionals in research and drug development.
Chemical and Physical Properties
DL-Homocysteine is a white crystalline powder.[6] Its structure features a carboxyl group, an amino group, and a thiol group, which dictates its chemical reactivity, particularly its capacity for oxidation and disulfide bond formation. The detailed properties are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₄H₉NO₂S | [6][7][8] |
| Molecular Weight | 135.18 g/mol | [6][8] |
| CAS Number | 454-29-5 (racemate) | [1][6] |
| Melting Point | 232-233 °C (decomposes) | [1][6][7] |
| Solubility | Soluble in water. 148 mg/mL in water. 10 mg/mL in PBS (pH 7.2). | [1][2][7][9][10] |
| pKa Values | 2.22 (carboxyl), 8.87 (amino), 10.86 (thiol) at 25°C. The pKa of the sulfhydryl group has also been reported as 10.0. | [9][11] |
| Appearance | White to off-white powder/crystalline solid. | [6][10] |
| Optical Activity | [α]/D 0±1°, c = 1 in H₂O |
Synthesis of DL-Homocysteine
The synthesis of DL-Homocysteine is crucial for research into its physiological and pathological roles. Several methods have been established, primarily starting from DL-methionine or its derivatives.
Method 1: Reduction of DL-Methionine
A common and direct approach involves the demethylation of DL-methionine. This is typically achieved using a strong reducing agent like sodium metal in liquid ammonia (B1221849).[12][13] The reaction proceeds by cleaving the methyl-sulfur bond to yield the sodium salt of homocysteine, which is then neutralized to obtain the final product.
-
Reaction Setup: A three-necked flask or a cryogenic autoclave is pre-cooled to approximately -40°C using a dry ice-acetonitrile bath.[12][13]
-
Dissolution: 100 g of DL-methionine is added to the reaction vessel. Dry liquid ammonia is then slowly introduced until all the DL-methionine is completely dissolved.[12][13]
-
Reduction: While maintaining the temperature between -35°C and -40°C, 60 g of freshly chopped sodium metal is added in small portions.[12] The progress of the reaction can be monitored using liquid chromatography.
-
Quenching: Upon completion, the reaction is quenched by the addition of ammonium (B1175870) chloride. The reaction mixture is then allowed to warm to room temperature, allowing for the complete evaporation of the ammonia.[12]
-
Isolation: The resulting solid, a mixture of the DL-homocysteine sodium salt, sodium chloride, and ammonium chloride, is collected.[12] To isolate the desired product, the mixture can be treated with a cation exchange resin to remove sodium ions.
-
Final Product Formation: The eluate from the resin is adjusted to pH 1 with concentrated hydrochloric acid to yield DL-homocysteine thiolactone hydrochloride, which can then be hydrolyzed to DL-homocysteine.[12] An alternative route involves direct acidification to isolate DL-homocysteine.
Method 2: From DL-Homocysteine Thiolactone
Another efficient method utilizes the commercially available DL-homocysteine thiolactone hydrochloride as a starting material. This method avoids the use of hazardous liquid ammonia and sodium metal.[14] The reaction involves the hydrolysis of the thiolactone ring under basic conditions.
-
Reaction Setup: In a suitable reaction vessel, DL-homocysteine thiolactone is dissolved in a solution of sodium methoxide (B1231860) in methanol (B129727).
-
Hydrolysis: The solution is heated under reflux for approximately 1.5 hours to facilitate the opening of the thiolactone ring.[14]
-
Concentration: The reaction mixture is concentrated under reduced pressure.[14]
-
Precipitation: The concentrated solution is cooled to 0°C, and the pH is carefully adjusted to 5 by the dropwise addition of concentrated hydrochloric acid with vigorous stirring. This causes the precipitation of DL-homocysteine.[14]
-
Purification: The precipitate is filtered and can be further purified by recrystallization from a boiling water/ethanol mixture to yield the final product with high purity (75-95% yield).[14]
Analytical Methodologies
Accurate quantification of homocysteine in biological samples is paramount for clinical diagnosis and research. A variety of analytical techniques have been developed, with chromatographic methods being the most prevalent.
| Method Type | Technique | Detection | Key Features | Reference |
| Chromatography | High-Performance Liquid Chromatography (HPLC) | Fluorescence (FD) | Most widely used method; requires derivatization. | [15][16][17] |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Mass Spectrometry | Considered a reference method; high sensitivity and specificity, no derivatization required. | [15][18] | |
| Gas Chromatography-Mass Spectrometry (GC/MS) | Mass Spectrometry | High precision; requires derivatization and can be time-consuming. | [15][19] | |
| Immunoassay | Chemiluminescence Immunoassay (CLIA), Fluorescence Polarization Immunoassay (FPIA) | Chemiluminescence, Fluorescence | High throughput, suitable for routine clinical labs. | [15][16] |
| Other | Capillary Electrophoresis, Electrochemical Assays | UV, Electrochemical | Offer alternative separation and detection mechanisms. | [15] |
Experimental Protocol: LC-MS/MS for Total Homocysteine in Plasma
This protocol provides a general workflow for the determination of total homocysteine (tHcy), which includes free, protein-bound, and disulfide forms.
-
Sample Preparation:
-
To a 100 µL plasma sample in a microcentrifuge tube, add 5 µL of a deuterated internal standard (e.g., DL-homocysteine-d₄).[20]
-
Add 20 µL of a reducing agent, such as 0.5M dithiothreitol (B142953) (DTT), to reduce all disulfide bonds, converting homocystine and protein-bound homocysteine to their free form.[20]
-
Vortex the sample for 10 seconds and incubate at room temperature for 30 minutes in the dark.[20]
-
-
Protein Precipitation:
-
Analysis:
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[20]
-
LC Conditions: Use a C8 or C18 column with an isocratic or gradient elution. A typical mobile phase consists of an aqueous solution with an organic modifier (e.g., methanol or acetonitrile) and an acid (e.g., formic acid). An ion-pairing agent like heptafluorobutyric acid (HFBA) can be used for optimal retention.[18]
-
MS/MS Conditions: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Monitor the specific multiple reaction monitoring (MRM) transitions for homocysteine (e.g., m/z 136 -> 90) and its deuterated internal standard.[18]
-
-
Quantification:
-
Construct a calibration curve using standards of known homocysteine concentrations.
-
Calculate the concentration of homocysteine in the plasma samples based on the peak area ratio of the analyte to the internal standard.
-
Metabolic Pathways and Signaling
In biological systems, homocysteine sits (B43327) at a crucial metabolic junction.[5] It is derived from the demethylation of dietary methionine and has two primary metabolic fates, regulated by B-vitamins.[4][21]
-
Remethylation Pathway: Homocysteine can be recycled back to methionine. This reaction is catalyzed by methionine synthase, which requires vitamin B12 (cobalamin) as a cofactor and uses 5-methyltetrahydrofolate (a derivative of folate, vitamin B9) as a methyl donor.[4][21][22] This pathway is essential for regenerating the universal methyl donor, S-adenosylmethionine (SAM).
-
Transsulfuration Pathway: Alternatively, homocysteine can be irreversibly converted to cysteine. In the first and rate-limiting step, the enzyme cystathionine (B15957) β-synthase (CBS), which requires vitamin B6 (pyridoxal-5'-phosphate) as a cofactor, condenses homocysteine with serine to form cystathionine.[4][5][21] Cystathionine is then hydrolyzed to produce cysteine and α-ketobutyrate. This pathway effectively catabolizes excess homocysteine and produces cysteine, a precursor for the major intracellular antioxidant, glutathione.[5]
Elevated homocysteine levels can disrupt these pathways and lead to pathological conditions. The neurotoxicity and vasculotoxicity of homocysteine are linked to mechanisms including oxidative stress, DNA damage, protein homocysteinylation, and triggering apoptosis.[3][4]
Conclusion
DL-Homocysteine remains a molecule of significant interest in both basic research and clinical medicine. Its chemical properties, particularly the reactivity of its thiol group, are fundamental to its biological functions and its role in pathology. Understanding the established synthesis routes from precursors like DL-methionine and DL-homocysteine thiolactone is essential for producing this compound for experimental use. Furthermore, the application of robust analytical methods, especially LC-MS/MS, is critical for the accurate measurement of homocysteine levels, which is vital for diagnosing and managing hyperhomocysteinemia. As research continues to unravel the complex signaling cascades affected by homocysteine, the information presented in this guide serves as a foundational resource for scientists and developers working to mitigate its pathological effects.
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